molecular formula C11H21NO2 B13455512 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol

4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol

Cat. No.: B13455512
M. Wt: 199.29 g/mol
InChI Key: OMNHZMWCMZFSTI-UHFFFAOYSA-N
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Description

4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol It is known for its unique structure, which includes a morpholine ring attached to a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol typically involves the reaction of morpholine with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by nucleophilic addition to cyclohexanone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various alcohols .

Scientific Research Applications

4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The cyclohexanol moiety can also participate in hydrophobic interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol is unique due to its combination of a morpholine ring and a cyclohexanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)cyclohexan-1-ol

InChI

InChI=1S/C11H21NO2/c13-11-3-1-10(2-4-11)9-12-5-7-14-8-6-12/h10-11,13H,1-9H2

InChI Key

OMNHZMWCMZFSTI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2CCOCC2)O

Origin of Product

United States

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